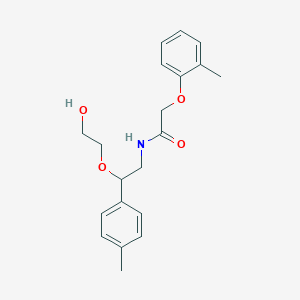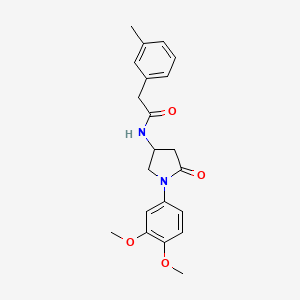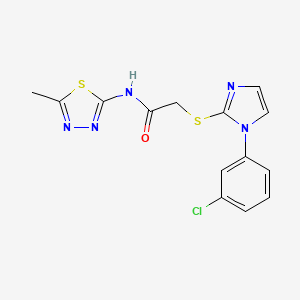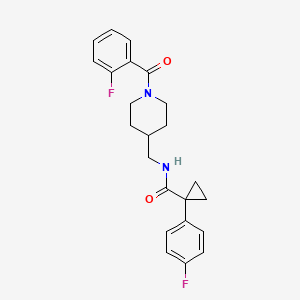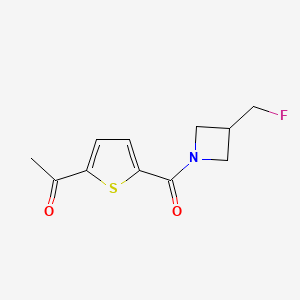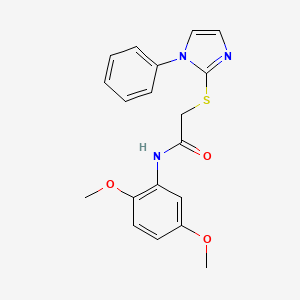
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DIPT, is a novel chemical compound that has been of great interest to researchers due to its potential applications in scientific research. DIPT is a synthetic substance that has been developed in the laboratory and has been found to have a variety of interesting properties that make it a valuable tool for scientific research.
Applications De Recherche Scientifique
Anticancer Potential
Compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have shown promise in cancer research. A study by Duran and Demirayak (2012) explored derivatives with significant anticancer activities against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012). Evren et al. (2019) also synthesized similar compounds, observing selectivity and apoptosis induction in lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis of derivatives of this compound led to significant antibacterial and antioxidant properties, as shown in the studies by Ramalingam, Ramesh, and Sreenivasulu (2019) and Naraboli and Biradar (2017) (Ramalingam et al., 2019) (Naraboli & Biradar, 2017).
Anticonvulsant Activity
A related study by Aktürk et al. (2002) focused on derivatives with potential anticonvulsant activity, identifying specific compounds with efficacy against seizures induced by maximal electroshock (Aktürk et al., 2002).
Other Pharmacological Activities
Compounds with structural similarity have been investigated for various other pharmacological activities. These include antimicrobial, antifungal, and antioxidant activities, as evidenced by studies like those of Gul et al. (2017) and Altındağ et al. (2017) (Gul et al., 2017) (Altındağ et al., 2017).
Chemical Properties and Synthesis
The chemical properties, such as pKa values of these compounds, are also an area of research interest, as discussed in the study by Duran and Canbaz (2013) (Duran & Canbaz, 2013).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-17(25-2)16(12-15)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGJQXEUQMHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

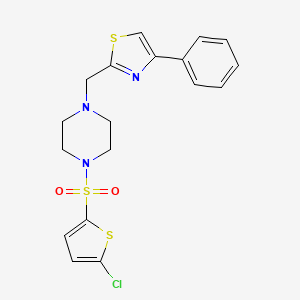

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
